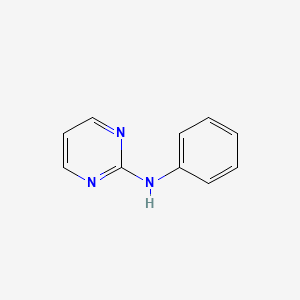

N-フェニルピリミジン-2-アミン

概要

説明

N-phenylpyrimidin-2-amine derivatives are a class of compounds that have garnered interest due to their diverse biological activities. These compounds have been explored for their potential anti-cancer properties, particularly against non-small cell lung carcinoma (NSCLC) cells. The synthesis of these derivatives has been achieved through various methods, including solvent-free conditions, which is advantageous for environmental and economic reasons .

Synthesis Analysis

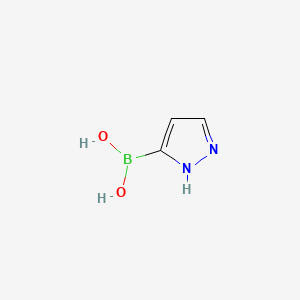

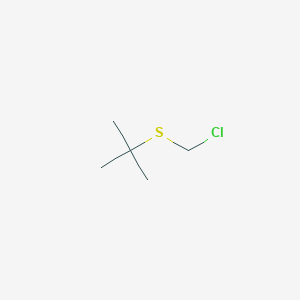

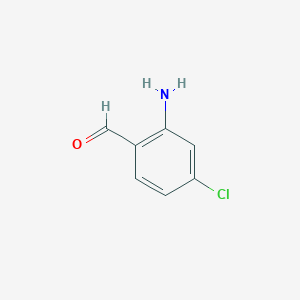

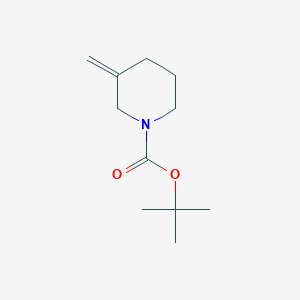

The synthesis of 4-aryl-N-phenylpyrimidin-2-amines has been reported using a cyclocondensation reaction of N-phenylguanidine with enaminone in the presence of DBU under solvent-free conditions. This method is noted for its simplicity, short reaction times, and good yields, which is beneficial for the rapid production of these compounds . Additionally, the synthesis of related compounds, such as α-aminophosphonates derived from pyrimidine, has been achieved through a one-pot synthesis involving a three-component condensation reaction, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of N-phenylpyrimidin-2-amine derivatives is characterized by the presence of a pyrimidine ring conjugated with a phenyl group. This conjugation can affect the electronic properties of the compound and potentially its biological activity. For instance, the title compound N-phenylpyridin-4-amine, which is structurally similar, forms two polymorphs with different molecular arrangements, indicating the potential for diverse molecular conformations in N-phenylpyrimidin-2-amines as well .

Chemical Reactions Analysis

N-phenylpyrimidin-2-amines can undergo various chemical reactions, including amination. For example, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 2-amino-4-phenylpyrimidine and other related compounds. This reaction is explained by the SN(ANRORC)-mechanism, which involves nucleophilic addition, ring-opening, and ring-closure . Such reactions are crucial for the functionalization and further derivatization of the pyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpyrimidin-2-amines are important for their potential therapeutic applications. For instance, compounds 13f and 13c demonstrated potent anti-cancer activity with low experimental logD7.4 and good solubility, which are desirable properties for drug candidates. Compounds 13b and 13d showed a balance of anti-cancer activity and selectivity, while 13g showed activity and selectivity comparable to the anti-cancer drug Doxorubicin . These properties, including solubility, lipophilicity, and cytotoxicity, are critical for the development of N-phenylpyrimidin-2-amines as therapeutic agents.

科学的研究の応用

抗腫瘍活性

N-フェニルピリミジン-2-アミン: 誘導体は、抗腫瘍剤としての可能性について合成および研究されています。 これらの化合物は、細胞周期調節において重要な役割を果たすサイクリン依存性キナーゼ6(CDK6)の阻害において有望な結果を示しています 。 誘導体は、ヒト乳がん細胞およびヒト胃がん細胞に対して抗増殖活性を示し、一部の化合物はパルボシクリブなどの既知のCDK6阻害剤よりも優れた性能を発揮しています .

CDK2/4/6阻害

N-フェニルピリミジン-2-アミンの誘導体は、CDK2/4/6を標的とする新規阻害剤として検討されてきました。これらのキナーゼは細胞周期の進行に不可欠であり、がん治療の潜在的な標的です。 分子ドッキングおよびシミュレーション研究は、これらの阻害剤の結合メカニズムを理解し、その効力を高めるために実施されてきました .

c-Metキナーゼ阻害

様々な種類のがんに関与するc-Metキナーゼに対する阻害活性を試験するために、N-フェニルピリミジン-2-アミンの新規誘導体が開発されました。 これらの誘導体の中には、IC50値が550.8 nMから15.0 nMの範囲で有意な阻害効果を示したものが多く、治療応用の強い可能性を示唆しています .

トリパノソーマに対する活性

睡眠病の原因となるトリパノソーマ・ブルセイ・ロデシエンセに対する活性について、N-フェニルピリミジン-2-アミン誘導体の研究が行われています。 これらの研究は、顧みられない熱帯病に対する新しい治療法を開発するために非常に重要です .

抗マラリア活性

N-フェニルピリミジン-2-アミンの誘導体は、マラリアの原因となるマラリア原虫・ファルシパラムに対する有効性も試験されています。 一部の化合物は優れた抗マラリア活性を示しており、薬剤耐性株のマラリア対策のための代替治療法を開発するために不可欠です .

分子モデリングと創薬

N-フェニルピリミジン-2-アミン: およびその誘導体は、様々なキナーゼとの相互作用を特徴付けるために、分子モデリング研究で広く使用されています。 これらの研究は、異なるキナーゼに対する選択性メカニズムを理解し、より効果的な薬剤の設計に役立ちます .

構造活性相関(SAR)研究

N-フェニルピリミジン-2-アミン誘導体を用いたSAR研究は、生物活性を左右する構造的決定因子を特定するために重要です。 これらの研究は、薬理学的特性の最適化と、効力の向上した化合物の開発に貢献します .

新規化合物の合成

N-フェニルピリミジン-2-アミンの核構造は、潜在的な治療用途を持つ新規化合物の合成の基礎として役立ちます。 研究者は、置換基を修飾し、異なる官能基を組み込むことで、新規な作用機序と改善された薬物動態プロファイルを備えた化合物を発見することを目指しています .

作用機序

Target of Action

N-Phenylpyrimidin-2-amine primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

N-Phenylpyrimidin-2-amine derivatives act as inhibitors for CDK2 and CDK4 . The compound’s interaction with its targets involves binding to specific residues. For CDK2, the residues Gln85, Asp86, and Lys89 play a critical role in selective inhibition . For CDK4, the electrostatic interactions of an inhibitor with Glu144 and Asn145 predominantly drive inhibition .

Biochemical Pathways

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives affects the cell cycle regulation and transcription pathways . This can lead to the arrest of cell division and potentially the death of cancer cells.

Pharmacokinetics

The design and synthesis of n-phenylpyrimidin-2-amine derivatives aim to improve their bioavailability and selectivity .

Result of Action

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives leads to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-phenylpyrimidin-2-amine. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

特性

IUPAC Name |

N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469905 | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57356-49-7 | |

| Record name | N-Phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

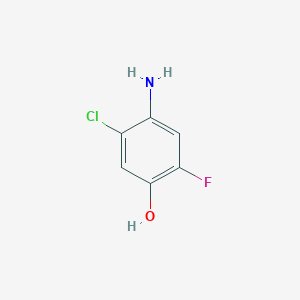

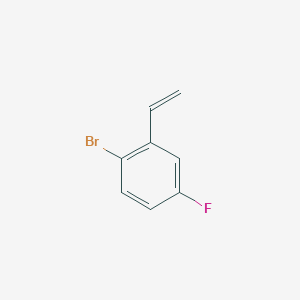

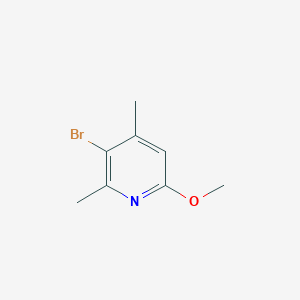

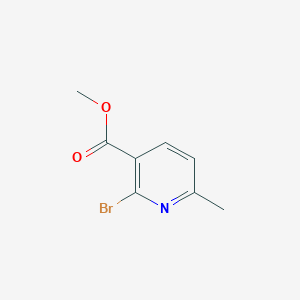

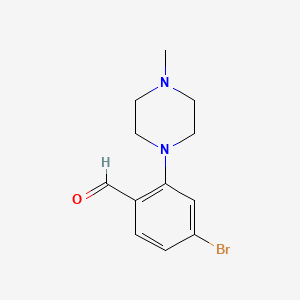

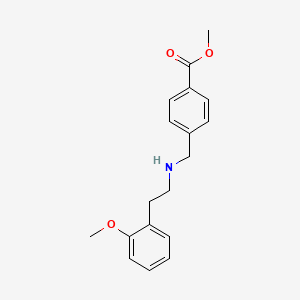

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: N-phenylpyrimidin-2-amine derivatives, particularly cyprodinil, demonstrate fungicidal activity by inhibiting methionine biosynthesis in fungi. [] This disruption of a crucial metabolic pathway ultimately leads to the inhibition of fungal growth.

ANone: Research has identified several crucial kinases as targets for N-phenylpyrimidin-2-amine derivatives in cancer cells. These include:

- CDK2 and CDK4: These cyclin-dependent kinases are involved in cell cycle regulation, and selective inhibition of CDK2 has shown promise in anti-cancer drug development. []

- AXL Kinase: This receptor tyrosine kinase plays a role in various cellular processes, including survival, proliferation, and metastasis. []

- ULK1: This serine/threonine kinase is a key regulator of autophagy. Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells. []

- FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML). Selective FLT3 inhibitors have emerged as potential therapeutics for AML. []

- EGFR: This receptor tyrosine kinase is overexpressed in several cancer types. Inhibition of EGFR has shown promise in cancer treatment. []

ANone: The molecular formula of cyprodinil is C14H15N3, and its molecular weight is 213.28 g/mol. []

ANone: Yes, various spectroscopic techniques have been employed to characterize N-phenylpyrimidin-2-amine derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of synthesized compounds. [, ]

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. []

- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound. []

ANone: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the N-phenylpyrimidin-2-amine scaffold can significantly impact its activity, potency, and selectivity. [, , , , , ] For instance:

- Substitutions at the 4-position of the pyrimidine ring: Introducing various aryl or heteroaryl groups at this position can influence interactions with target kinases and affect activity. [, , , ]

- Modifications to the N-phenyl ring: Adding substituents like halogens, alkyl groups, or other functional groups can alter the compound's physicochemical properties and modulate its binding affinity to targets. [, ]

ANone: Computational chemistry plays a crucial role in understanding and predicting the behavior of N-phenylpyrimidin-2-amine derivatives:

- 3D-QSAR (Quantitative Structure-Activity Relationship) Modeling: This approach helps identify structural features responsible for biological activity and predict the activity of new derivatives. []

- Molecular Docking: This technique simulates the interaction between a ligand (the N-phenylpyrimidin-2-amine derivative) and its target (e.g., a kinase) to predict binding affinity and understand the binding mode. []

- Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the compound and its interactions with the target over time. []

- Binding Free Energy Calculations: These methods estimate the strength of binding between the compound and its target, providing information about the driving forces of interaction. []

- Molecular Electrostatic Potential (MESP) Analysis: This technique analyzes the distribution of electron density in the molecule, which can influence its interactions with the target. []

ANone: Researchers employ various in vitro assays to assess the biological activity of these compounds:

- Kinase Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases, such as CDK2, CDK4, AXL, ULK1, FLT3, and EGFR. [, , , , ]

- Cell Viability Assays: These assays determine the compound's impact on the viability and proliferation of cancer cell lines. [, , ]

- Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest. []

- Apoptosis Assays: These assays measure the ability of the compound to induce programmed cell death (apoptosis) in cancer cells. []

- Autophagy Assays: These assays determine if a compound can modulate autophagy, a cellular process involved in degradation and recycling. []

ANone: Yes, several studies have investigated the in vivo efficacy of N-phenylpyrimidin-2-amine derivatives. For instance:

- Mouse Xenograft Models: Researchers have tested the anti-tumor activity of these compounds in mice implanted with human cancer cells. []

- Fungicidal Activity: Studies have evaluated the efficacy of N-phenylpyrimidin-2-amine fungicides like cyprodinil in controlling fungal diseases in plants. [, , , ]

ANone: Stability is a crucial factor for the development of any drug or agrochemical. While specific stability data may vary depending on the derivative, some information is available:

- Cyprodinil Degradation: Studies have investigated the degradation of cyprodinil in various matrices like spinach, water, and soil. [, ]

- Matrix Effects: The presence of other substances (matrix) can influence the response of analytical methods used to quantify these compounds. This effect is observed in the GC-MS analysis of pesticides like cyprodinil in apple matrices. []

ANone: While specific formulation strategies are not detailed in the provided research, formulation plays a vital role in optimizing the delivery and performance of both pharmaceuticals and agrochemicals. Common approaches include:

ANone: Like many agrochemicals, N-phenylpyrimidin-2-amine fungicides can have environmental impacts:

- Water Contamination: Runoff from treated fields can introduce these compounds into water sources. []

- Soil Persistence: The persistence of these compounds in soil can vary. Studies are needed to assess their potential for bioaccumulation and effects on soil organisms. []

ANone: Minimizing the environmental impact of N-phenylpyrimidin-2-amine fungicides requires a multi-faceted approach:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)